3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
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Overview
Description
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is an organic compound that belongs to the class of phenylacrylic acids. This compound is characterized by the presence of a chlorobenzyl group, a methoxy group, and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and 3-methoxyphenol.
Formation of Intermediate: The 4-chlorobenzyl alcohol is reacted with 3-methoxyphenol in the presence of a base, such as sodium hydroxide, to form the intermediate 4-chlorobenzyloxy-3-methoxyphenol.
Acrylic Acid Addition: The intermediate is then reacted with acrylic acid in the presence of a catalyst, such as palladium, to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(4-Chlorophenoxy)phenyl]propanoic acid}
Uniqueness
3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClO4 |
---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
(E)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H,19,20)/b10-7+ |
InChI Key |
BCIJYKCJLMKEPP-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=CC(=O)O |
Origin of Product |
United States |
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